NNC 92-1687: A Technical Guide to the First Non-Peptide Glucagon Receptor Antagonist
NNC 92-1687: A Technical Guide to the First Non-Peptide Glucagon Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of NNC 92-1687, a landmark molecule in the field of diabetes research. As the first non-peptide competitive antagonist of the human glucagon receptor, its discovery paved the way for the development of novel therapeutic agents for managing type 2 diabetes. This document details the discovery, synthesis, mechanism of action, and in vitro activity of NNC 92-1687, presenting quantitative data in structured tables and outlining key experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this pioneering compound.
Introduction
Glucagon, a peptide hormone secreted by pancreatic α-cells, plays a crucial role in maintaining glucose homeostasis by stimulating hepatic glucose production. In type 2 diabetes, hyperglucagonemia is a key contributor to hyperglycemia. Consequently, antagonizing the glucagon receptor (GCGR) has emerged as a promising therapeutic strategy. NNC 92-1687, chemically known as 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone, was the first small molecule identified to competitively inhibit the human glucagon receptor, offering a significant advancement over peptide-based antagonists.[1][2][3][4][5][6] This guide serves as a technical resource for researchers engaged in the study of glucagon receptor antagonists and the broader field of diabetes drug discovery.
Discovery and Rationale
The discovery of NNC 92-1687 by scientists at Novo Nordisk in 1998 was a pivotal moment in the pursuit of orally available treatments for type 2 diabetes.[3][7] The rationale was to identify a small molecule that could block the action of glucagon at its receptor, thereby reducing excessive hepatic glucose output.[1][4] The identification of a non-peptide antagonist was a significant breakthrough, as peptide-based drugs often suffer from poor oral bioavailability and metabolic instability.
Synthesis of NNC 92-1687
The synthesis of NNC 92-1687 is achieved through a straightforward S-alkylation reaction.[8]
Experimental Protocol: Synthesis of 2-(benzimidazol-2-ylthio)-1-(3,4-dihydroxyphenyl)-1-ethanone (NNC 92-1687)
Materials:
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2-Mercaptobenzimidazole
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α-Chloro-3,4-dihydroxyacetophenone
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Acetonitrile (refluxing)
Procedure:
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Dissolve 2-mercaptobenzimidazole in refluxing acetonitrile.
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Add α-chloro-3,4-dihydroxyacetophenone to the solution.
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Maintain the reaction mixture at reflux until the reaction is complete (monitoring by TLC is recommended).
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Upon completion, cool the reaction mixture to room temperature.
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The product, NNC 92-1687, will precipitate out of the solution.
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Collect the precipitate by filtration.
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Wash the precipitate with cold acetonitrile to remove any unreacted starting materials.
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Dry the purified product under vacuum.
Note: This is a generalized protocol based on available information. Researchers should consult the original literature for more specific details on reaction conditions and purification methods.
In Vitro Pharmacological Data
NNC 92-1687 exhibits competitive antagonism at the human glucagon receptor. Its in vitro activity has been characterized through binding and functional assays.
Data Presentation
| Parameter | Value | Assay Type | Species | Reference |
| IC50 | 20 µM | Radioligand Binding Assay | Human | [1][2][6][9][10][11][12] |
| Ki | 9.1 µM | Functional Assay (cAMP) | Human | [1][2][9][10][11] |
Mechanism of Action
NNC 92-1687 functions as a competitive antagonist at the glucagon receptor, a G-protein coupled receptor (GPCR).[1][2][4] By binding to the receptor, it prevents glucagon from binding and initiating the downstream signaling cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[4][5] The inhibition of glucagon-stimulated cAMP accumulation is the primary mechanism by which NNC 92-1687 exerts its effect.[4][5]
Visualization of Glucagon Receptor Signaling Pathway
Caption: Glucagon receptor signaling and the inhibitory action of NNC 92-1687.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (IC50) of NNC 92-1687 to the human glucagon receptor.
Materials:
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Membranes from cells expressing the human glucagon receptor.
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125I-labeled glucagon (radioligand).
-
NNC 92-1687 (test compound).
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Assay buffer (e.g., Tris-HCl with BSA and protease inhibitors).
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Scintillation fluid.
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96-well plates.
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Filter mats.
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Scintillation counter.
Procedure:
-
Prepare serial dilutions of NNC 92-1687 in the assay buffer.
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In a 96-well plate, add the cell membranes, 125I-labeled glucagon, and either buffer (for total binding), a saturating concentration of unlabeled glucagon (for non-specific binding), or the test compound (NNC 92-1687).
-
Incubate the plate at a specified temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through filter mats to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and add scintillation fluid.
-
Quantify the amount of bound radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value of NNC 92-1687 by non-linear regression analysis.
Functional Assay: cAMP Accumulation
Objective: To determine the functional inhibitory constant (Ki) of NNC 92-1687 by measuring its ability to inhibit glucagon-stimulated cAMP production.
Materials:
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Whole cells expressing the human glucagon receptor (e.g., CHO, HEK293).
-
Glucagon.
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NNC 92-1687.
-
Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
96-well cell culture plates.
Procedure:
-
Seed the cells in 96-well plates and allow them to attach overnight.
-
Pre-incubate the cells with varying concentrations of NNC 92-1687 in the presence of a phosphodiesterase inhibitor for a defined period.
-
Stimulate the cells with a fixed concentration of glucagon (typically the EC80) for a specified time.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Generate a dose-response curve for NNC 92-1687's inhibition of glucagon-stimulated cAMP production.
-
Calculate the Ki value using the Cheng-Prusoff equation.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis and in vitro characterization of NNC 92-1687.
Preclinical and Clinical Development
Conclusion
NNC 92-1687 holds a significant place in the history of diabetes drug discovery as the first non-peptide competitive antagonist of the human glucagon receptor. Its synthesis and in vitro characterization provided a crucial foundation for the development of a new class of anti-diabetic agents. While its own therapeutic potential was limited by its potency, the scientific knowledge gained from its study has been invaluable. This technical guide has summarized the core information on NNC 92-1687, providing researchers with a detailed resource to understand its discovery, synthesis, and mechanism of action.
References
- 1. Glucagon Receptor Antagonist [benchchem.com]
- 2. Discovery of potent, orally active benzimidazole glucagon receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Portico [access.portico.org]
- 5. diabetesjournals.org [diabetesjournals.org]
- 6. Portico [access.portico.org]
- 7. ORBi: Detailed Reference [orbi.uliege.be]
- 8. pnas.org [pnas.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medkoo.com [medkoo.com]
